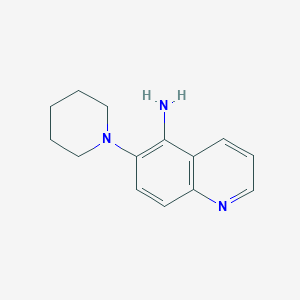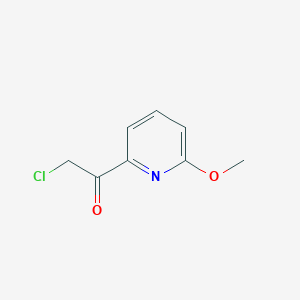
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1260813-10-2. It has a molecular weight of 185.61 and its IUPAC name is 2-chloro-1-(6-methoxy-2-pyridinyl)ethanone . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is 1S/C8H8ClNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is a solid substance . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone, focusing on six unique applications:
Pharmaceutical Intermediates
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions. The presence of the chloro and methoxy groups enhances its reactivity, making it a valuable building block in medicinal chemistry .
Anticancer Research
This compound has shown potential in anticancer research due to its ability to interact with specific cellular targets. Studies have indicated that derivatives of 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone can inhibit the growth of cancer cells by interfering with their DNA replication processes. This makes it a promising candidate for the development of new anticancer agents .
Agricultural Chemicals
In the field of agriculture, 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is used in the synthesis of herbicides and pesticides. Its chemical properties allow it to disrupt the growth of weeds and pests, thereby protecting crops and enhancing agricultural productivity. Research is ongoing to develop more effective and environmentally friendly agricultural chemicals using this compound .
Material Science
This compound is also utilized in material science for the development of advanced polymers and coatings. Its unique chemical structure contributes to the creation of materials with enhanced durability, resistance to environmental factors, and improved mechanical properties. These materials find applications in various industries, including automotive and aerospace .
Analytical Chemistry
In analytical chemistry, 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone is used as a reagent for the detection and quantification of specific substances. Its reactivity with certain analytes makes it useful in developing sensitive and selective analytical methods. This application is particularly important in environmental monitoring and quality control processes .
Safety and Hazards
The safety information for 2-Chloro-1-(6-methoxypyridin-2-YL)ethanone includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
properties
IUPAC Name |
2-chloro-1-(6-methoxypyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INURASFKEUGIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(6-methoxypyridin-2-YL)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
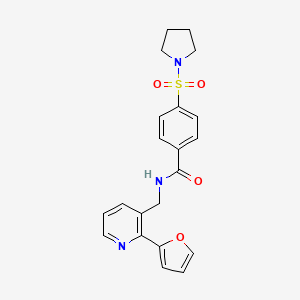
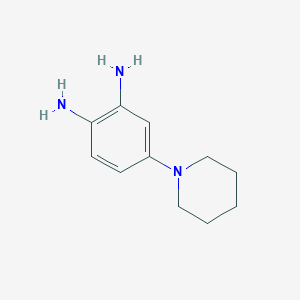
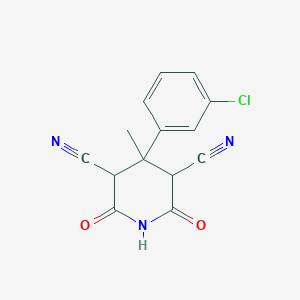
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)
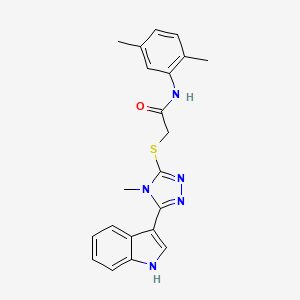
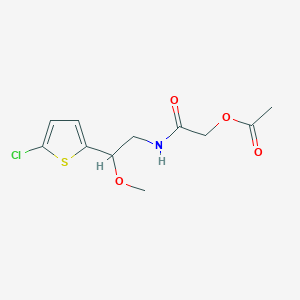
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
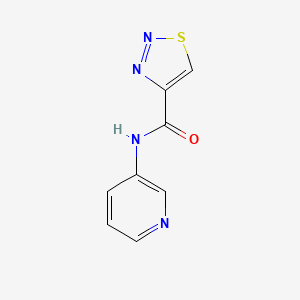
![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
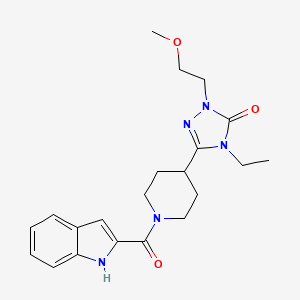
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
